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The following tables summarize the synergistic activity of BLI-489 combined with different p-lactam

antibiotics against various resistant pathogens, as demonstrated in key studies.

Table 1: Synergistic Activity of BLI-489 with Carbapenems against CRE and CRADb

Pathogen & 3-

Synergistic Effect

Antibiotic - s
Lactamase Partner Assay Type (Percentage or Key Findings & Citations
Type Details)
CRE (Class A, Imipenem Chequerboard 76% (19/25 isolates)  Effective against diverse
B, D)* carbapenemase producers

[1]

K. pneumoniae, = Meropenem Chequerboard 92% (23/25 isolates) Broader synergy than
E. cloacae, E. imipenem combination [1]
coli
CRADb (Class D  Imipenem Chequerboard OXA-23 (92.9%), High synergy against most

CHDL)

OXA-24 (100%),
OXA-58 (100%)

CHDLs; lower for OXA-51-
like (16.7%) and MBLs
(14.3%) [2]
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Pathogen & [3- Antibiotic Synergistic Effect

Lactamase Partner Assay Type (Percentage or Key Findings & Citations

Type Details)

A. baumannii Imipenem Time-kill Synergy vs OXA-24, Confirms chequerboard
OXA-51, OXA-58; results over 24 hours [2]
No synergy vs OXA-
23

CRE: Carbapenem-Resistant Enterobacterales; CRAb: Carbapenem-Resistant *Acinetobacter baumannii;

CHDL: Carbapenem-Hydrolyzing Class D [3-Lactamase

Table 2: Efficacy of Piperacillin-BLI-489 Compared to Piperacillin-Tazobactam

Parameter Details Results & Citations
Testing Methodology BLI-489 constant concentration of 4 pg/mL Found optimal for
or 4:1 ratio (Piperacillin:BLI-489) accurately predicting

susceptibility [3]

Piperacillin- % inhibited by <16 pug/ml Piperacillin-BLI- 92% [3]
nonsusceptible Enteric 489
Bacilli (MIC = 32 pg/ml)

% inhibited by <16 pug/ml Piperacillin- 66% [3]
Tazobactam

Key Advantage Demonstrates improved activity against

ESBL- and AmpC-expressing strains
compared to piperacillin-tazobactam [3]

Key Experimental Protocols

To evaluate the efficacy of BLI-489, researchers typically employ a series of standardized in vitro and in

vivo assays.
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1. In Vitro Susceptibility Testing (Chequerboard Assay) This method is used to determine the Fractional

Inhibitory Concentration (FIC) index and assess synergy between BLI-489 and its partner antibiotic [2] [1].

e Purpose: To quantify the synergistic interaction between two drugs.
e Procedure:
o Prepare a two-dimensional microdilution panel with serial concentrations of the antibiotic (e.qg.,
imipenem) along one axis and serial concentrations of BLI-489 along the other.
o Inoculate each well with a standardized bacterial suspension (~5 x 10"5 CFU/mL).
o Incubate the plates at 35°C for 16-20 hours.
o Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination.
o The FIC index is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of
drug B in combination / MIC of drug B alone).
o Interpretation: An FIC index of 0.5 is considered synergistic [2] [1].

2. Time-Kill Assay This assay provides a time-dependent view of the bactericidal activity of the

combination [2] [1].

e Purpose: To confirm the synergistic effect observed in chequerboard assays and evaluate the rate of
killing over 24 hours.
e Procedure:
o Expose a bacterial culture (~10"6 CFU/mL) to the following in a flask: the antibiotic alone at a
sub-inhibitory concentration (e.g., 1x MIC), BLI-489 alone, and the combination of both.
o Incubate the flasks under constant agitation.
o Take samples at pre-determined time intervals (e.g., 0, 4, 8, 24 hours), serially dilute them, and
plate them on agar for viable counting.
o After incubation, count the colony-forming units (CFU/mL).
o Synergy is defined as a 2100-fold (2-log10) decrease in CFU/mL by the combination
compared to the most active single agent after 24 hours [2] [1].

The logical workflow for conducting these key experiments is as follows, moving from in vitro analysis to in

vivo validation:
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3. In Vivo Efficacy Models

¢ Galleria mellonella (Wax Moth Larvae) Model: Larvae are infected with a lethal dose of a
carbapenem-resistant strain. Subsequently, they are treated with the antibiotic alone, BLI-489 alone,
or the combination. Survival rates are monitored over several days to confirm the synergistic effect
observed in vitro in a live organism [1].

e Mouse Pneumonia Model: Mice are inoculated intranasally with a bacterial suspension to induce
pneumonia. Treatment with the drugs (alone or in combination) is initiated after infection. Efficacy is
assessed by comparing bacterial loads in the lungs of treated versus control groups and monitoring
animal survival [2].

Mechanism of Action and Significance

BLI-489 belongs to the bicyclic penem class of [-lactamase inhibitors. Its core mechanism involves
covalently and reversibly binding to the active site serine residue of serine-p-lactamases (Classes A, C, and
D), effectively acting as a suicide substrate and protecting the co-administered B-lactam antibiotic from
hydrolysis [3] [4].

The clinical significance of BLI-489 lies in its broader spectrum of inhibition compared to early-
generation inhibitors like clavulanate, tazobactam, and sulbactam, which are primarily effective against Class
A enzymes [3]. Its ability to inhibit problematic Class C (AmpC) and Class D (OXA-type) enzymes
addresses a critical need in overcoming multidrug resistance in pathogens like Enterobacter cloacae and

Acinetobacter baumannii [2] [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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